3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate
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Overview
Description
3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the formation of the perchlorate salt by reacting the triazole with perchloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and chlorinated derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazole
- 3,5-bis(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazol-1-ium chloride
- 3,5-bis(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazol-1-ium bromide
Uniqueness
3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate is unique due to its perchlorate anion, which imparts distinct chemical and physical properties. This compound exhibits higher stability and solubility compared to its chloride and bromide counterparts, making it more suitable for certain applications .
Properties
CAS No. |
5181-16-8 |
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Molecular Formula |
C20H14Cl3N3O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate |
InChI |
InChI=1S/C20H14Cl2N3.ClHO4/c21-16-10-6-14(7-11-16)19-23-20(15-8-12-17(22)13-9-15)25(24-19)18-4-2-1-3-5-18;2-1(3,4)5/h1-13,19H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QDJVLFNJSRGADW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NC(N=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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